Riparin

Description

Structure

3D Structure

Properties

CAS No. |

112356-54-4 |

|---|---|

Molecular Formula |

C16H17NO4 |

Molecular Weight |

287.31 g/mol |

IUPAC Name |

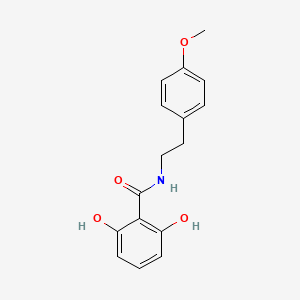

2,6-dihydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide |

InChI |

InChI=1S/C16H17NO4/c1-21-12-7-5-11(6-8-12)9-10-17-16(20)15-13(18)3-2-4-14(15)19/h2-8,18-19H,9-10H2,1H3,(H,17,20) |

InChI Key |

UNMMJIGEEXRNET-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C2=C(C=CC=C2O)O |

Appearance |

Solid powder |

Other CAS No. |

112356-54-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

O-methyl-N-(2,6-dihydroxybenzoyl)tyramine riparin III |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Riparin III: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riparin III, a naturally occurring alkamide isolated from Aniba riparia, has garnered significant attention within the scientific community for its promising pharmacological properties. Primarily recognized for its anxiolytic and antidepressant effects, this compound III is emerging as a compelling candidate for further investigation in the development of novel therapeutics for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a detailed synthesis protocol, and an in-depth analysis of the molecular signaling pathways modulated by this compound III. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound III, systematically named 2,6-dihydroxy-N-(4-methoxyphenethyl)benzamide, is a member of the this compound class of compounds, which are characterized by a benzamide scaffold. The presence of hydroxyl and methoxy functional groups contributes to its unique chemical and biological properties.

Table 1: Physicochemical and Identification Data for this compound III

| Property | Value | Reference |

| IUPAC Name | 2,6-dihydroxy-N-(4-methoxyphenethyl)benzamide | [1] |

| Synonyms | This compound, (O-methyl)-N-2,6-dihydroxybenzoyl-tyramine | [1][2] |

| Molecular Formula | C₁₆H₁₇NO₄ | [1] |

| Molecular Weight | 287.31 g/mol | [1] |

| CAS Number | 112356-54-4 | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [3] |

| Storage Condition | Dry, dark, at 0-4 °C for short term; -20 °C for long term | [1] |

Experimental Protocols: Synthesis of this compound III

The synthesis of this compound III is achieved through an amide coupling reaction between 2,6-dihydroxybenzoic acid and 4-methoxyphenethylamine. The following protocol outlines a general procedure for this synthesis.

Materials:

-

2,6-Dihydroxybenzoic acid

-

4-Methoxyphenethylamine

-

Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dihydroxybenzoic acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF. Cool the solution to 0 °C in an ice bath.

-

Addition of Coupling Agent: To the cooled solution, add DCC (1.1 equivalents) portion-wise while stirring. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the reaction to stir at 0 °C for 30 minutes.

-

Amine Addition: In a separate flask, dissolve 4-methoxyphenethylamine (1 equivalent) and a base such as TEA or DIPEA (1.2 equivalents) in anhydrous DCM or DMF. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound III.

-

Characterization: Confirm the identity and purity of the synthesized this compound III using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectral Data

The structural elucidation of this compound III is confirmed by the following spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons from both the dihydroxybenzoyl and the methoxyphenethyl moieties, a singlet for the methoxy group protons, and triplets for the ethyl chain protons. The amide proton would likely appear as a triplet, and the hydroxyl protons as broad singlets.

-

¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon of the amide, aromatic carbons, the methoxy carbon, and the aliphatic carbons of the ethyl chain.

Mass Spectrometry (MS):

The mass spectrum of this compound III would be expected to show a molecular ion peak [M+H]⁺ at m/z 288.32, corresponding to its molecular weight of 287.31 g/mol . Fragmentation patterns would likely involve cleavage of the amide bond and loss of the methoxyphenethyl group.

Biological Activity and Signaling Pathways

This compound III exhibits significant antidepressant and anxiolytic effects, which are believed to be mediated through the modulation of multiple signaling pathways in the central nervous system.[1][2]

Modulation of Monoaminergic Systems

Studies have indicated that the antidepressant-like effects of this compound III involve interactions with the serotonergic, noradrenergic, and dopaminergic systems.[2] It is suggested to modulate α1 and α2 noradrenergic receptors, the D2 dopaminergic receptor, and the serotonin system.[2] This multi-target engagement on key neurotransmitter systems is a hallmark of many effective antidepressant and anxiolytic drugs.

Neurotrophic and Antioxidant Pathways

Beyond its effects on monoamines, this compound III has been shown to reverse reductions in Brain-Derived Neurotrophic Factor (BDNF) levels, suggesting a role in promoting neurogenesis.[2] The BDNF signaling cascade, involving CREB (cAMP response element-binding protein), is crucial for neuronal survival and plasticity. Furthermore, this compound III demonstrates antioxidant properties, which may contribute to its neuroprotective effects by mitigating oxidative stress, a factor implicated in the pathophysiology of depression and anxiety.[2]

Logical Diagram of this compound III's Proposed Mechanism of Action

The following diagram illustrates the hypothesized signaling pathways influenced by this compound III, leading to its antidepressant and anxiolytic effects.

Caption: Proposed mechanism of this compound III's action.

Conclusion

This compound III is a promising natural product with a well-defined chemical structure and significant antidepressant and anxiolytic properties. Its multifaceted mechanism of action, involving the modulation of monoaminergic systems, enhancement of neurotrophic pathways, and antioxidant effects, makes it a compelling subject for further research and development. This guide provides foundational information to support ongoing and future investigations into the therapeutic potential of this compound III. Further studies are warranted to fully elucidate its pharmacological profile, establish a comprehensive safety profile, and optimize its potential for clinical applications.

References

An In-depth Technical Guide to the Mechanism of Action of Riparins in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riparins, a class of alkamides primarily isolated from Aniba riparia, have emerged as promising compounds with significant pharmacological activity in the central nervous system (CNS). Preclinical studies have demonstrated their potential as anxiolytic and antidepressant agents. The underlying mechanisms of action are multifaceted, involving modulation of monoaminergic neurotransmitter systems, enhancement of neurotrophic factor expression, and exertion of antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of riparins in the CNS, with a focus on Riparin I, II, III, and the synthetic analog this compound A. It includes a summary of quantitative data from key studies, details of experimental protocols, and visualizations of the proposed signaling pathways.

Introduction to Riparins

Riparins are a group of naturally occurring alkamides isolated from the plant Aniba riparia (Nees) Mez, a member of the Lauraceae family found in the Amazon region.[1] Structurally, they are benzamides. These compounds have garnered scientific interest due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and notable psychoactive effects.[2] This guide will focus on the neuropharmacological actions of this compound I, II, and III, as well as the synthetic analog, this compound A, within the central nervous system.

Neuropharmacological Effects

Preclinical evidence strongly suggests that riparins possess both anxiolytic and antidepressant-like properties.

-

Anxiolytic-like Effects: this compound III has been shown to produce anxiolytic effects in animal models such as the elevated plus-maze and hole-board tests, without inducing sedative effects or altering motor activity.[3] Similarly, this compound A has demonstrated mild anxiolytic-like effects.[4][5] The anxiolytic action of this compound A is thought to be mediated, at least in part, through interaction with GABA-A receptors.[6]

-

Antidepressant-like Effects: Several studies have highlighted the antidepressant-like activity of various riparins. This compound II and III have been shown to reduce immobility time in the forced swimming test (FST) and tail suspension test (TST), which are predictive models of antidepressant efficacy.[7][8] this compound II has also been effective in a corticosterone-induced depression model in mice, suggesting its potential in stress-related mood disorders.[9] Furthermore, this compound A has demonstrated significant antidepressant activity in the FST in rats.[4][5] Chronic administration of this compound A has also been shown to attenuate anhedonia in a sucrose preference test in stressed rats.[10]

Mechanism of Action in the Central Nervous System

The mechanism of action of riparins in the CNS is complex and appears to involve multiple biological pathways.

Modulation of Monoaminergic Systems

A significant body of evidence points to the interaction of riparins with the serotonergic, noradrenergic, and dopaminergic systems, which are key targets for conventional antidepressant medications.

-

This compound II: The antidepressant-like effects of this compound II seem to be dependent on its interaction with the noradrenergic (α1-adrenoceptors), dopaminergic (D1 and D2 receptors), and serotonergic (5-HT1A receptors) systems.[8] Pre-treatment with antagonists for these receptors was found to block the anti-immobility effects of this compound II in the FST.[8]

-

This compound III: The antidepressant-like activity of this compound III is also linked to its interaction with the serotonergic, noradrenergic (α₁- and α₂- receptors), and dopaminergic (D₂ receptors) systems.[7] The effects of this compound III in the FST were prevented by pre-treatment with antagonists for these receptors.[7]

Neurotrophic and Neuroprotective Mechanisms

Riparins have been shown to exert neurotrophic and neuroprotective effects, which are increasingly recognized as important in the pathophysiology and treatment of depression.

-

Brain-Derived Neurotrophic Factor (BDNF): this compound II treatment has been found to reverse the decrease in BDNF levels in the hippocampus of mice in a corticosterone-induced depression model.[9] Similarly, this compound I administration regulated BDNF levels in depression-related brain areas.[11] BDNF is a crucial neurotrophin involved in neuronal survival, growth, and synaptic plasticity.

-

Antioxidant and Anti-inflammatory Effects: this compound II has demonstrated the ability to reverse oxidative brain insults caused by chronic corticosterone administration, including reducing lipid peroxidation and nitrite levels, and restoring reduced glutathione levels.[9] this compound III has also shown potential antioxidant and anti-inflammatory effects in a chronic stress model.[12] Furthermore, this compound I and II have been proposed to exert neuroprotective effects by modulating astrocytes and microglia, thereby suppressing neuroinflammation.[13] Specifically, they have been shown to reverse the increase in pro-inflammatory cytokines like TNF-α and IL-1β in the hippocampus.[12][13]

Interaction with the GABAergic System

-

This compound A: Computational and in vivo studies suggest that this compound A interacts with the GABA-A receptor, a key inhibitory receptor in the CNS.[6] It is proposed that this compound A binds to the benzodiazepine site on the GABA-A receptor, with a strong interaction with the Asp68 residue.[6] This interaction likely contributes to its anxiolytic-like effects.

Quantitative Data

The following tables summarize the quantitative data from key behavioral studies on riparins. It is important to note that data on binding affinities (Ki), potency (IC50/EC50), and other quantitative molecular measures are not extensively available in the current literature.

Table 1: Antidepressant-like Effects of Riparins in the Forced Swimming Test (FST) and Tail Suspension Test (TST)

| This compound | Species | Dose (mg/kg) | Route | Test | Effect | Reference |

| This compound II | Mice | 25 and 50 | i.p. and p.o. | FST and TST | Significant decrease in immobility time | [8] |

| This compound III | Mice | 25 and 50 | i.p. | FST and TST | Decreased immobility time | [7] |

| This compound A | Rats | 2.5, 5.0, and 10 | i.p. | FST | Significant antidepressant activity | [4][5] |

| This compound A (Chronic) | Rats | 10 | i.p. | FST and TST | Reduced duration of immobility | [10] |

Table 2: Anxiolytic-like Effects of Riparins in Behavioral Models

| This compound | Species | Dose (mg/kg) | Route | Test | Effect | Reference |

| This compound III | Mice | 25 and 50 | p.o. | Elevated Plus Maze | Increased time and entries in open arms | [3] |

| This compound III | Mice | 25 and 50 | p.o. | Hole Board Test | Increased number of head dips | [3] |

| This compound A | Rats | - | - | Elevated Plus Maze, Light-Dark Box, Open Field | Mild anxiolytic-like effect | [4][5] |

| This compound A (Chronic) | Rats | 10 | i.p. | Elevated Plus Maze, Open Field | Anxiolytic effects | [10] |

Experimental Protocols

The following outlines the general methodologies employed in the cited studies. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

Animal Models

-

Corticosterone-Induced Depression Model: This model is used to mimic the hypercortisolemia often observed in depressed patients. Mice are administered corticosterone (e.g., 20 mg/kg, s.c.) daily for a period of 21 days to induce depressive-like behaviors.[9]

-

Chronic Unpredictable Mild Stress (CUMS) Model: This is a widely used model to induce a state of anhedonia and behavioral despair in rodents, reflecting key symptoms of depression. Animals are subjected to a series of mild, unpredictable stressors over several weeks.[13]

Behavioral Tests

-

Forced Swimming Test (FST): Rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A decrease in immobility time is indicative of an antidepressant-like effect.

-

Tail Suspension Test (TST): Mice are suspended by their tails, and the duration of immobility is recorded. Similar to the FST, a reduction in immobility suggests antidepressant activity.

-

Elevated Plus Maze (EPM): This test assesses anxiety-like behavior. The maze consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

-

Hole Board Test: This test measures exploratory and anxiety-related behaviors. An increase in the number of head dips into holes in the board is considered an indication of anxiolytic activity.

-

Open Field Test (OFT): This test is used to assess locomotor activity and anxiety-like behavior. Anxiolytic drugs may increase exploration of the center of the open field.

-

Sucrose Preference Test (SPT): This test measures anhedonia, a core symptom of depression. A decrease in the preference for a sweetened solution over water is indicative of anhedonic behavior, which can be reversed by antidepressant treatment.

Neurochemical Analyses

-

Enzyme-Linked Immunosorbent Assay (ELISA): This technique is used to quantify the levels of proteins such as BDNF and cytokines (e.g., TNF-α, IL-1β) in brain tissue homogenates.

-

Oxidative Stress Markers: Assays are performed to measure levels of lipid peroxidation, nitrites, and reduced glutathione in brain tissue to assess oxidative stress.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and logical relationships involved in the mechanism of action of riparins.

Caption: Monoaminergic modulation by Riparins II and III.

Caption: Neuroprotective and anti-inflammatory pathways of Riparins.

Caption: GABAergic modulation by this compound A.

Conclusion and Future Directions

Riparins represent a promising class of natural compounds with significant potential for the development of novel therapeutics for anxiety and depression. Their multifaceted mechanism of action, targeting monoaminergic systems, neurotrophic pathways, and inflammatory processes, suggests a broader efficacy profile compared to single-target agents.

However, further research is imperative to fully elucidate their therapeutic potential. Future studies should focus on:

-

Quantitative Pharmacodynamics: Determining the binding affinities (Ki) and functional potencies (IC50/EC50) of riparins at their respective molecular targets is crucial for understanding their structure-activity relationships and optimizing lead compounds.

-

Detailed Signaling Cascades: Investigating the downstream intracellular signaling pathways activated by this compound-receptor interactions will provide a more complete picture of their molecular mechanisms.

-

Pharmacokinetics and Bioavailability: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of riparins are necessary to assess their drug-like properties.

-

Safety and Toxicology: In-depth toxicological studies are required to establish the safety profile of these compounds for potential clinical development.

References

- 1. Psychopharmacological effects of this compound III from Aniba riparia (Nees) Mez. (Lauraceae) supported by metabolic approach and multivariate data analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Properties of this compound IV in Models of Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anxiolytic-like effects of (O-methyl)-N-2,6-dihydroxybenzoyl-tyramine (this compound III) from Aniba riparia (Nees) Mez (Lauraceae) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antidepressant activity of this compound A in murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pathophysiological investigations, anxiolytic effects and interaction of a semisynthetic this compound with benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence for the involvement of the serotonergic, noradrenergic, and dopaminergic systems in the antidepressant-like action of this compound III obtained from Aniba riparia (Nees) Mez (Lauraceae) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antidepressant-like effect of this compound II from Aniba riparia in mice: evidence for the involvement of the monoaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound II ameliorates corticosterone-induced depressive-like behavior in mice: Role of antioxidant and neurotrophic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New insights about the antidepressant-like effects of this compound A in a chronic murine model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective and Antioxidant Effects of this compound I in a Model of Depression Induced by Corticosterone in Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antidepressant-like effect of this compound I and this compound II against CUMS-induced neuroinflammation via astrocytes and microglia modulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Isolation of Riparin Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of Riparin compounds. Riparins, a class of alkamides primarily found in the green fruits of the Amazonian plant Aniba riparia (Nees) Mez of the Lauraceae family, have garnered significant interest for their diverse pharmacological activities.[1][2] This document details the known natural occurrences of Riparins A, B, and C, and presents a consolidated methodology for their extraction and isolation from plant material. Furthermore, it explores the emerging understanding of the signaling pathways modulated by these compounds, particularly in the context of their anxiolytic and antidepressant effects. Quantitative data from existing literature is summarized, and a proposed experimental workflow for isolation and characterization is provided.

Natural Sources of this compound Compounds

The primary and most well-documented natural source of this compound compounds is the plant Aniba riparia, a species native to the Amazon region.[1][2] Specifically, these alkamide-type alkaloids are concentrated in the green, unripe fruits of the plant.[1][3] While several this compound derivatives have been synthesized for pharmacological studies, Riparins I, II, and III have been successfully isolated from this natural source.[3]

Isolation and Purification of this compound Compounds

While specific, detailed protocols with quantitative yields for the extraction of Riparins from Aniba riparia are not extensively detailed in single publications, a general methodology can be compiled from various phytochemical studies. The proposed workflow involves solvent extraction followed by chromatographic separation.

Experimental Protocol: Extraction and Fractionation

The following protocol is a composite methodology based on standard phytochemical extraction techniques for alkamides and related compounds.

Objective: To extract and fractionate crude this compound compounds from the green fruits of Aniba riparia.

Materials:

-

Dried and powdered green fruits of Aniba riparia

-

Organic solvents: Hexane, Dichloromethane (CH₂Cl₂), Ethyl Acetate (EtOAc), Methanol (MeOH)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Glass column for chromatography

-

Beakers, flasks, and other standard laboratory glassware

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Maceration and Extraction:

-

The dried and powdered fruit material is subjected to sequential maceration with solvents of increasing polarity.

-

Begin with a nonpolar solvent like hexane to remove fats and waxes. Macerate the plant material in hexane for 24-48 hours at room temperature with occasional agitation.

-

Filter the mixture and collect the hexane extract. The plant residue is then air-dried.

-

Repeat the maceration process on the residue with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to extract the this compound compounds. This step should also be carried out for 24-48 hours.

-

Filter and collect the dichloromethane/ethyl acetate extract.

-

Finally, a polar solvent like methanol can be used to extract any remaining polar compounds.

-

-

Solvent Evaporation:

-

The dichloromethane/ethyl acetate extract, which is expected to contain the Riparins, is concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Column Chromatography:

-

The crude extract is subjected to column chromatography over silica gel.

-

The column is packed with silica gel slurried in a nonpolar solvent (e.g., hexane).

-

The crude extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the column.

-

The column is then eluted with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

-

-

Fraction Collection and Analysis:

-

Fractions of the eluate are collected sequentially.

-

Each fraction is monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing compounds of interest. The TLC plates can be visualized under a UV lamp.

-

Fractions with similar TLC profiles are pooled together.

-

-

Purification by Preparative HPLC (Optional):

-

For higher purity, the pooled fractions containing the this compound compounds can be further purified using preparative High-Performance Liquid Chromatography (HPLC).

-

Data Presentation: Yields and Purity

Quantitative data on the specific yields of this compound A, B, and C from the natural source are not consistently reported in the literature. The yield is highly dependent on the extraction method, solvent choice, and the specific batch of plant material. Researchers undertaking this isolation should meticulously record the starting weight of the plant material and the final weight of the purified compounds to determine the percentage yield. Purity should be assessed using analytical techniques such as HPLC and spectroscopic methods.

| Compound | Natural Source | Plant Part | Reported Yield (%) | Purity (%) | Reference |

| This compound I, II, III | Aniba riparia | Green Fruits | Data not available | Data not available | [1][3] |

Characterization of this compound Compounds

Once isolated, the structural elucidation of this compound compounds is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for determining the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, which aids in their identification.

While specific spectral data for naturally isolated Riparins A, B, and C are dispersed throughout the literature, a representative summary is provided below based on synthetic and isolated analogs.

| Compound | ¹H-NMR (indicative signals) | ¹³C-NMR (indicative signals) | Mass Spectrometry (m/z) |

| This compound A | Aromatic protons, methylene groups of the phenethyl moiety, amide proton. | Carbonyl carbon, aromatic carbons, methylene carbons. | [M]+ consistent with its molecular formula. |

| This compound B | Aromatic protons, methylene groups, amide proton, methoxy group protons. | Carbonyl carbon, aromatic carbons, methylene carbons, methoxy carbon. | [M]+ consistent with its molecular formula. |

| This compound C | Aromatic protons, methylene groups, amide proton, hydroxyl group protons. | Carbonyl carbon, aromatic carbons, methylene carbons. | [M]+ consistent with its molecular formula. |

Signaling Pathways Modulated by this compound Compounds

The anxiolytic and antidepressant effects of this compound compounds, particularly this compound III, are believed to be mediated through the modulation of monoaminergic neurotransmitter systems, including the serotonergic, dopaminergic, and noradrenergic systems.[4] These neurotransmitters bind to G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades.

Proposed Mechanism of Action of this compound III

Studies suggest that this compound III's anxiolytic-like effects may involve the activation of 5-HT₂A receptors.[1][4][5] The interaction with dopaminergic (D₂) and noradrenergic (α₁ and α₂) receptors also appears to contribute to its antidepressant-like activity.[6]

Below are diagrams representing the potential signaling pathways modulated by this compound compounds.

Conclusion

This compound compounds isolated from Aniba riparia represent a promising class of natural products with significant therapeutic potential, particularly in the field of neuroscience. This guide provides a foundational framework for researchers interested in the extraction, isolation, and characterization of these compounds. Further research is warranted to establish more detailed and optimized isolation protocols, quantify the yields of individual Riparins from their natural source, and fully elucidate the intricate signaling pathways through which they exert their pharmacological effects. Such studies will be crucial for the future development of this compound-based therapeutics.

References

- 1. Psychopharmacological effects of this compound III from Aniba riparia (Nees) Mez. (Lauraceae) supported by metabolic approach and multivariate data analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Psychopharmacological effects of this compound III from Aniba riparia (Nees) Mez. (Lauraceae) supported by metabolic approach and multivariate data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Involvement of monoaminergic system in the antidepressant-like effect of this compound I from Aniba riparia (Nees) Mez (Lauraceae) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Properties of Riparin Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riparin derivatives, a class of alkamides and benzamides either isolated from plants of the Aniba genus or synthesized, have garnered significant scientific interest due to their diverse and potent pharmacological activities.[1] These compounds have demonstrated a broad spectrum of effects, including antidepressant, anxiolytic, anti-inflammatory, analgesic, antiparasitic, antioxidant, and cytotoxic properties.[1][2] This technical guide provides a comprehensive overview of the core pharmacological properties of this compound derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Pharmacological Activities of this compound Derivatives

The pharmacological effects of various this compound derivatives have been quantified in numerous preclinical studies. The following tables summarize the key quantitative data for their antidepressant, anxiolytic, anti-inflammatory, analgesic, antiparasitic, antioxidant, and cytotoxic activities.

Table 1: Antidepressant and Anxiolytic Activity of this compound Derivatives

| Compound | Test Model | Species | Dose/Concentration | Route | Effect | Citation |

| This compound A | Forced Swimming Test | Rat | 2.5, 5.0, 10 mg/kg | i.p. | Significant antidepressant activity at all doses. | [3] |

| This compound A | Elevated Plus-Maze, Light-Dark Box, Open-Field Tests | Rat | 2.5, 5.0, 10 mg/kg | i.p. | Very mild anxiolytic-like effect. | [3] |

| This compound II | Forced Swimming Test, Tail Suspension Test | Mouse | 25, 50 mg/kg | i.p., p.o. | Significant decrease in immobility time. | [4] |

| This compound III | Forced Swimming Test, Tail Suspension Test | Mouse | 25, 50 mg/kg | i.p. | Decreased immobility time. | [5] |

| This compound III | Elevated Plus Maze | Mouse | 50 mg/kg | i.p. | Increased number of entries in the open arms. | [5] |

| This compound III | Hole-Board Test | Mouse | 25, 50 mg/kg | i.p. | Increased number of head dips. | [5] |

Table 2: Anti-inflammatory and Analgesic Activity of this compound Derivatives

| Compound | Test Model | Species | ED₅₀ / Dose | Route | Effect | Citation |

| This compound I | Formalin Test | Mouse | 22.93 mg/kg | i.p. | Antinociceptive effect. | [1] |

| This compound II | Formalin Test | Mouse | 114.2 mg/kg | i.p. | Antinociceptive effect. | [1] |

| This compound II | Carrageenan-induced Paw Edema | Rat | 25, 50 mg/kg | p.o. | Reduced paw edema. | [6] |

| This compound III | Formalin Test | Mouse | 31.05 mg/kg | i.p. | Antinociceptive effect. | [1] |

| This compound IV | Formalin Test | Mouse | 6.63 mg/kg | i.p. | Potent antinociceptive effect. | [1] |

| This compound IV | CFA-induced Paw Inflammation | Mouse | 1.56–25 mg/kg | i.p. | Dose-related antinociceptive and antiedematogenic effects. | [1] |

| This compound A | Carrageenan-induced Paw Edema | Mouse | - | - | Reduced paw edema. | [7] |

| This compound B | Carrageenan-induced Paw Edema | Mouse | 10 mg/kg | - | Reduced paw edema. | [8] |

Table 3: Antiparasitic, Antioxidant, and Cytotoxic Activity of this compound Derivatives

| Compound | Activity | Test Model/Assay | IC₅₀ / EC₅₀ | Effect | Citation |

| This compound E | Antiparasitic | S. mansoni worms | ~10 µM | Schistosomicidal activity. | [9] |

| This compound F | Antiparasitic | S. mansoni worms | ~10 µM | Schistosomicidal activity. | [9] |

| This compound A | Antioxidant | TBARS, Hydroxyl Radical, Nitric Oxide | - | Antioxidant potential. | [10] |

| This compound B | Antioxidant | TBARS, Hydroxyl Radical, Nitric Oxide | - | Antioxidant potential. | [10] |

| This compound C | Antioxidant | TBARS, Hydroxyl Radical, Nitric Oxide | - | Antioxidant potential. | [10] |

| This compound D | Antioxidant | TBARS, Hydroxyl Radical, Nitric Oxide | - | Antioxidant potential. | [10] |

| This compound E | Antioxidant | TBARS, Hydroxyl Radical, Nitric Oxide | - | Antioxidant potential. | [10] |

| This compound F | Antioxidant | TBARS, Hydroxyl Radical, Nitric Oxide | - | Antioxidant potential. | [10] |

| This compound C | Cytotoxic | HL-60, NCI-H460, Hep-2 | 1.9 - 11.4 µg/mL | Cytotoxic action on neoplastic cells. | [10] |

| This compound D | Cytotoxic | HL-60, NCI-H460, Hep-2 | 1.9 - 11.4 µg/mL | Cytotoxic action on neoplastic cells. | [10] |

| This compound E | Cytotoxic | HL-60, NCI-H460, Hep-2 | 1.9 - 11.4 µg/mL | Cytotoxic action on neoplastic cells. | [10] |

| This compound F | Cytotoxic | HL-60, NCI-H460, Hep-2 | 1.9 - 11.4 µg/mL | Cytotoxic action on neoplastic cells. | [10] |

| This compound A | Cytotoxic | HCT-116 | 21.7 µg/mL | Potential cytotoxic activity. | [2] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the pharmacological evaluation of this compound derivatives.

Forced Swimming Test (FST)

This test is a widely used rodent behavioral model to screen for antidepressant-like activity.

-

Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 15 cm.

-

Procedure:

-

Pre-test Session: On the first day, each animal is individually placed in the cylinder and forced to swim for 15 minutes. This session serves as an adaptation period.

-

Test Session: 24 hours after the pre-test, the animals are again placed in the cylinder for a 5-minute test session.

-

Data Acquisition: The entire 5-minute session is video-recorded. The duration of immobility (when the animal ceases struggling and remains floating, making only movements necessary to keep its head above water) is measured.

-

-

Interpretation: A significant decrease in the duration of immobility in the test group compared to the control group is indicative of an antidepressant-like effect.

Elevated Plus-Maze (EPM) Test

The EPM is a widely used model for assessing anxiety-like behavior in rodents.

-

Apparatus: A plus-shaped maze elevated 50 cm above the floor. It consists of two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) arranged opposite to each other, with a central platform (10 x 10 cm).

-

Procedure:

-

Each animal is placed on the central platform, facing an open arm.

-

The animal is allowed to freely explore the maze for 5 minutes.

-

Data Acquisition: The session is video-recorded. The number of entries into and the time spent in the open and closed arms are recorded.

-

-

Interpretation: An increase in the number of entries into and the time spent in the open arms is indicative of an anxiolytic-like effect.

Formalin Test

This model is used to assess antinociceptive (analgesic) activity.

-

Procedure:

-

A dilute solution of formalin (typically 1-5% in saline, 20-50 µL) is injected subcutaneously into the plantar surface of one of the hind paws of the animal (mouse or rat).

-

The animal is then placed in a transparent observation chamber.

-

Data Acquisition: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing neurogenic pain, and the late phase (15-30 minutes post-injection), representing inflammatory pain.

-

-

Interpretation: A reduction in the duration of nociceptive behaviors in either phase indicates an analgesic effect.

Carrageenan-Induced Paw Edema

This is a classic model of acute inflammation used to screen for anti-inflammatory drugs.

-

Procedure:

-

A baseline measurement of the animal's hind paw volume is taken using a plethysmometer.

-

A solution of carrageenan (typically 1% in saline, 0.1 mL) is injected into the sub-plantar region of the right hind paw.

-

The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis: The difference in paw volume before and after carrageenan injection is calculated as the edema volume. The percentage of inhibition of edema by the test compound is calculated relative to the control group.

-

Interpretation: A significant reduction in paw edema in the treated group compared to the control group indicates anti-inflammatory activity.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Procedure:

-

Cells are seeded in a 96-well plate and incubated to allow for attachment.

-

The cells are then treated with various concentrations of the test compound (this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, the MTT reagent is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

-

Interpretation: A lower IC₅₀ value indicates greater cytotoxic activity.

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of this compound derivatives are mediated through their interaction with various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key proposed mechanisms.

Caption: Proposed interaction of this compound II & III with the monoaminergic system.

Caption: Mechanism of anti-inflammatory action of this compound IV via COX inhibition.

Caption: this compound B's inhibitory effect on pro-inflammatory cytokine production.

Experimental Workflows

The following diagrams illustrate typical workflows for the preclinical evaluation of this compound derivatives.

Caption: General workflow for in vivo pharmacological screening.

Caption: General workflow for in vitro pharmacological/toxicological screening.

Conclusion

This compound derivatives represent a promising class of compounds with a wide array of pharmacological activities. Their effects on the central nervous system, inflammatory processes, and parasitic infections, among others, suggest significant therapeutic potential. The mechanisms of action appear to be multifaceted, involving interactions with the monoaminergic system, inhibition of key inflammatory enzymes like cyclooxygenase, and modulation of cytokine production. Further research, including more detailed mechanistic studies and preclinical development, is warranted to fully elucidate the therapeutic utility of these compounds and to identify lead candidates for clinical investigation. This guide serves as a foundational resource for researchers and drug development professionals interested in advancing the study of this compound derivatives.

References

- 1. repositorio.bc.ufg.br [repositorio.bc.ufg.br]

- 2. Screening of Anti depressant | PPTX [slideshare.net]

- 3. Antidepressant-like effect of this compound II from Aniba riparia in mice: evidence for the involvement of the monoaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. slideshare.net [slideshare.net]

- 5. This compound B, a Synthetic Compound Analogue of this compound, Inhibits the Systemic Inflammatory Response and Oxidative Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How to design a study flow chart [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Screening and Identification of Antidepressant Active Ingredients from Puerariae Radix Extract and Study on Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antianxiety and antidepressant effects of this compound III from Aniba riparia (Nees) Mez (Lauraceae) in mice | Semantic Scholar [semanticscholar.org]

- 10. research.utu.fi [research.utu.fi]

The Uncharted Path: A Technical Guide to the Biosynthetic Pathway of Riparins in Aniba riparia

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Riparins, a class of alkamide-type alkaloids isolated from Aniba riparia (Nees) Mez., have garnered significant scientific interest due to their promising psychopharmacological, anti-inflammatory, and antinociceptive properties. Despite their therapeutic potential, the biosynthetic pathway of these N-benzoyl-tyramine derivatives remains largely unelucidated. This technical guide synthesizes the current, albeit limited, understanding and proposes a putative biosynthetic pathway for riparins. By drawing parallels with analogous pathways for similar secondary metabolites in other plant species, this document aims to provide a foundational framework for future research. It outlines the likely precursor molecules, key enzymatic steps, and prospective experimental protocols necessary to fully characterize this intriguing metabolic route. The guide also presents a logical workflow and pathway diagrams to visually conceptualize the proposed biosynthesis, serving as a critical resource for researchers dedicated to natural product biosynthesis and drug discovery.

Introduction

Aniba riparia, a member of the Lauraceae family, is a rich source of bioactive secondary metabolites, among which the riparins stand out for their diverse pharmacological activities. Structurally, riparins are benzamides, characterized by a benzoyl group attached to a tyramine moiety. For instance, Riparin III is identified as O-methyl-N-2,6-dihydroxy-benzoyl tyramine. Understanding the biosynthesis of these molecules is crucial for several reasons: it can unveil novel enzymes with potential applications in biocatalysis, pave the way for metabolic engineering to enhance this compound production, and provide insights into the chemical ecology of A. riparia. This guide presents a hypothesized biosynthetic pathway based on the known precursors of similar plant natural products.

Proposed Biosynthetic Pathway of Riparins

The biosynthesis of riparins is postulated to occur through the convergence of two major metabolic pathways: the phenylpropanoid pathway, yielding a benzoic acid derivative, and the shikimate pathway, leading to the formation of tyramine from tyrosine.

Biosynthesis of the Tyramine Moiety

The formation of tyramine is a well-established pathway in plants. It originates from the aromatic amino acid L-tyrosine, which is produced via the shikimate pathway.

-

Key Reaction: The direct decarboxylation of L-tyrosine to tyramine.

-

Enzyme: This reaction is catalyzed by Tyrosine Decarboxylase (TYDC) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme.

Biosynthesis of the Benzoyl Moiety

The benzoyl precursor is likely derived from L-phenylalanine, another product of the shikimate pathway, through the general phenylpropanoid pathway. The conversion of cinnamic acid (formed from phenylalanine) to benzoic acid involves the shortening of the C3 side chain. Two main routes have been identified in plants: a β-oxidative pathway and a non-β-oxidative pathway.

-

Key Precursor: Benzoic acid or its hydroxylated derivatives. For specific riparins, such as this compound III, further modifications like hydroxylation and methylation of the benzene ring are necessary. These modifications can occur before or after the condensation with tyramine.

Condensation and Final Modification Steps

The final step in the core this compound biosynthesis is the formation of the amide bond between the tyramine and benzoyl moieties.

-

Key Reaction: The condensation of an activated benzoic acid derivative (e.g., Benzoyl-CoA) with tyramine.

-

Enzyme: This reaction is likely catalyzed by an N-acyltransferase , possibly a Tyramine N-benzoyltransferase .

For substituted riparins, additional "decorating" enzymes are required:

-

Hydroxylases: Often cytochrome P450 monooxygenases, responsible for adding hydroxyl groups to the benzoyl ring.

-

Methyltransferases: S-adenosyl-L-methionine (SAM)-dependent enzymes that add methyl groups to the hydroxyl functions.

The precise sequence of these condensation and modification reactions is a key area for future investigation.

Quantitative Data on this compound Biosynthesis

To date, there is a significant lack of quantitative data specifically for the biosynthesis of riparins in Aniba riparia. Future research should aim to populate the following table with empirical data to build a kinetic model of the pathway.

| Enzyme/Metabolite | Parameter | Value | Units | Experimental Context | Reference |

| Tyrosine Decarboxylase (TYDC) | Km (for Tyrosine) | TBD | µM | Crude extract / Purified enzyme from A. riparia | Future Study |

| Vmax | TBD | nkat/mg protein | Crude extract / Purified enzyme from A. riparia | Future Study | |

| Benzoate-CoA Ligase | Km (for Benzoic Acid) | TBD | µM | Crude extract / Purified enzyme from A. riparia | Future Study |

| Vmax | TBD | nkat/mg protein | Crude extract / Purified enzyme from A. riparia | Future Study | |

| Tyramine N-benzoyltransferase | Km (for Tyramine) | TBD | µM | Crude extract / Purified enzyme from A. riparia | Future Study |

| Km (for Benzoyl-CoA) | TBD | µM | Crude extract / Purified enzyme from A. riparia | Future Study | |

| Vmax | TBD | nkat/mg protein | Crude extract / Purified enzyme from A. riparia | Future Study | |

| L-Tyrosine | Endogenous Concentration | TBD | µg/g FW | Leaf/Stem/Root tissue of A. riparia | Future Study |

| Tyramine | Endogenous Concentration | TBD | µg/g FW | Leaf/Stem/Root tissue of A. riparia | Future Study |

| Benzoic Acid | Endogenous Concentration | TBD | µg/g FW | Leaf/Stem/Root tissue of A. riparia | Future Study |

| This compound(s) | Endogenous Concentration | TBD | µg/g FW | Leaf/Stem/Root tissue of A. riparia | Future Study |

TBD: To Be Determined; FW: Fresh Weight

Experimental Protocols

The following are detailed methodologies for key experiments required to elucidate the biosynthetic pathway of riparins.

Precursor Feeding Studies

Objective: To identify the primary precursors of the this compound backbone.

Methodology:

-

Plant Material: Young, healthy Aniba riparia plants or tissue cultures.

-

Precursors: Isotope-labeled precursors, such as 13C- or 14C-labeled L-tyrosine and L-phenylalanine.

-

Administration: Administer the labeled precursor to the plant material through hydroponic solution, direct injection into the stem, or addition to the tissue culture medium.

-

Incubation: Incubate the plant material for a defined period (e.g., 24, 48, 72 hours).

-

Extraction: Harvest the tissue, freeze-dry, and perform a methanol extraction to isolate the secondary metabolites.

-

Analysis: Analyze the crude extract using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or a Mass Spectrometer (LC-MS).

-

Identification: Purify the this compound peaks and analyze them using Nuclear Magnetic Resonance (NMR) spectroscopy to determine the position of the isotopic label, thereby confirming the precursor-product relationship.

Enzyme Assays

Objective: To identify and characterize the enzymatic activities involved in the pathway.

Methodology for Tyramine N-benzoyltransferase Assay:

-

Protein Extraction: Homogenize fresh A. riparia tissue (e.g., young leaves) in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM DTT, 1 mM EDTA, 10% glycerol, and protease inhibitors). Centrifuge to obtain a crude protein extract.

-

Reaction Mixture: Prepare a reaction mixture containing the crude protein extract, tyramine, and benzoyl-CoA in a suitable buffer.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.

-

Reaction Quenching: Stop the reaction by adding an organic solvent like ethyl acetate.

-

Product Extraction: Vortex and centrifuge to separate the phases. The this compound product will be in the organic phase.

-

Analysis: Analyze the organic phase using HPLC or LC-MS to detect and quantify the newly formed this compound.

-

Controls: Run negative controls without the protein extract, without tyramine, and without benzoyl-CoA to ensure the observed product is due to enzymatic activity.

Gene Discovery via Transcriptomics

Objective: To identify candidate genes encoding the biosynthetic enzymes.

Methodology:

-

Tissue Selection: Select A. riparia tissues with high and low this compound accumulation.

-

RNA Extraction: Extract total RNA from the selected tissues.

-

Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

-

Bioinformatic Analysis: Assemble the transcriptome de novo (if a reference genome is unavailable). Perform differential gene expression analysis between high and low this compound-producing tissues.

-

Candidate Gene Identification: Identify transcripts that are highly expressed in the this compound-rich tissue and show homology to known TYDCs, acyl-CoA ligases, N-acyltransferases, hydroxylases, and methyltransferases.

-

Gene Cloning and Functional Characterization: Clone the full-length cDNA of candidate genes and express them in a heterologous host (e.g., E. coli or yeast) to confirm their enzymatic function through in vitro assays.

Mandatory Visualizations

Proposed Biosynthetic Pathway of Riparins

Caption: Proposed biosynthetic pathway of riparins in Aniba riparia.

Experimental Workflow for Pathway Elucidation

In Vitro Biological Activity of Riparin: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the experimental screening, pharmacological activities, and mechanistic pathways of Riparin, a promising natural product-derived compound.

This technical guide provides a comprehensive overview of the in vitro biological activity screening of this compound and its synthetic analogues. Designed for researchers, scientists, and professionals in drug development, this document details the core experimental protocols, presents quantitative data from key studies, and visualizes the underlying signaling pathways and experimental workflows. Riparins, a class of alkamides originally isolated from Aniba riparia, have garnered significant interest for their diverse pharmacological properties, including antioxidant, cytotoxic, and anti-inflammatory effects.

Quantitative Biological Activity Data

The following tables summarize the key quantitative data from various in vitro assays performed on this compound and its derivatives, providing a comparative analysis of their biological potency.

Antioxidant Activity

The antioxidant potential of this compound analogues has been evaluated through various assays measuring their capacity to scavenge free radicals and inhibit lipid peroxidation.

Table 1: Antioxidant Activity of this compound Derivatives

| Compound | Assay | IC50 (µg/mL) | Reference |

| This compound A | DPPH Radical Scavenging | 296.2 | [1][2] |

| This compound A | ABTS Radical Scavenging | 450.1 | [1][2] |

| This compound C | Hydroxyl Radical Scavenging | - | [3] |

| This compound C | Nitric Oxide Scavenging | - | [3] |

| This compound C | TBARS Inhibition | - | [3] |

| This compound D | Hydroxyl Radical Scavenging | 1.358 | [3][4] |

| This compound D | Nitric Oxide Scavenging | 1.270 | [3][4] |

| This compound D | TBARS Inhibition | 0.9958 | [3][4] |

| This compound E | Hydroxyl Radical Scavenging | 1.054 | [3][4] |

| This compound E | Nitric Oxide Scavenging | 0.5224 | [3][4] |

| This compound E | TBARS Inhibition | 0.7821 | [3][4] |

| This compound F | Hydroxyl Radical Scavenging | 1.016 | [3][4] |

| This compound F | Nitric Oxide Scavenging | 0.5817 | [3][4] |

| This compound F | TBARS Inhibition | 0.6231 | [3][4] |

Note: Some IC50 values were not explicitly provided in the source material and are indicated as "-". The provided data indicates that Riparins C, D, E, and F exhibit significant antioxidant properties.[3]

Cytotoxic Activity

The cytotoxic potential of this compound and its derivatives has been assessed against various cancer cell lines, revealing promising anti-tumor properties.

Table 2: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |

| This compound A | HCT-116 (Colon Carcinoma) | MTT | 21.7 | [1][2] |

| This compound C | HL-60 (Leukemia) | MTT | 1.9 - 11.4 | [1] |

| This compound C | HEP-2 (Laryngeal Carcinoma) | MTT | 7.3 | [4] |

| This compound C | NCIH-292 (Lung Carcinoma) | MTT | 1.9 - 11.4 | [1] |

| This compound D | HL-60 (Leukemia) | MTT | 1.9 - 11.4 | [1] |

| This compound D | HEP-2 (Laryngeal Carcinoma) | MTT | - | [4] |

| This compound D | NCIH-292 (Lung Carcinoma) | MTT | 1.9 - 11.4 | [1] |

| This compound E | HL-60 (Leukemia) | MTT | 1.9 - 11.4 | [1] |

| This compound E | HEP-2 (Laryngeal Carcinoma) | MTT | - | [4] |

| This compound E | NCIH-292 (Lung Carcinoma) | MTT | 1.9 - 11.4 | [1] |

| This compound F | HL-60 (Leukemia) | MTT | - | [4] |

| This compound F | HEP-2 (Laryngeal Carcinoma) | MTT | - | [4] |

| This compound F | NCIH-292 (Lung Carcinoma) | MTT | - | [4] |

Note: A range of IC50 values is provided for some compounds as the specific values for each cell line were not individually detailed in the source material. Riparins C, D, E, and F demonstrated cell growth inhibition rates greater than 70%.[3][4]

Anti-leishmanial Activity

This compound A has also been evaluated for its activity against Leishmania amazonensis, the causative agent of leishmaniasis.

Table 3: Anti-leishmanial Activity of this compound A

| Organism | Assay | Incubation Time | IC50 (µg/mL) | Reference |

| L. amazonensis (promastigotes) | Cell Viability | 24 hours | 307.0 ± 79.6 | [1][2] |

| L. amazonensis (promastigotes) | Cell Viability | 48 hours | 193.7 ± 44.3 | [1][2] |

| L. amazonensis (promastigotes) | Cell Viability | 72 hours | 81.8 ± 11.2 | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the core experimental protocols used in the in vitro screening of this compound.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

-

Principle: The reduction of the DPPH radical by an antioxidant is observed as a color change from purple to yellow, which is quantified spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a solution of DPPH in ethanol (typically 0.1 mM).

-

In a 96-well plate, add a specific volume of each this compound dilution to a fixed volume of the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

-

A control containing the solvent and DPPH solution is also measured.

-

The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A is the absorbance.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Principle: The ABTS radical cation, which has a characteristic blue-green color, is reduced by antioxidants to its colorless neutral form. The change in color is measured spectrophotometrically.

-

Protocol:

-

Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Add a specific volume of the this compound sample to the diluted ABTS•+ solution.

-

After a set incubation time, measure the absorbance at the specified wavelength.

-

The scavenging activity and IC50 value are calculated similarly to the DPPH assay.[2]

-

3. Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay is used to measure lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid oxidation.

-

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which is measured spectrophotometrically.

-

Protocol:

-

Induce lipid peroxidation in a suitable biological sample (e.g., brain or liver homogenate) using an oxidizing agent (e.g., FeSO4).

-

Incubate the sample with different concentrations of this compound.

-

Add trichloroacetic acid (TCA) to precipitate proteins, followed by centrifugation.

-

Add TBA solution to the supernatant and heat in a boiling water bath for a specific time.

-

After cooling, measure the absorbance of the resulting pink-colored solution at a specific wavelength (typically 532 nm).

-

The inhibition of lipid peroxidation is calculated by comparing the absorbance of the this compound-treated samples with that of the control.[3]

-

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

-

After treatment, add MTT solution to each well and incubate for a few hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.[5][6]

-

2. Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium.

-

Principle: LDH released from cells with compromised membrane integrity catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The resulting NADH can be quantified by a colorimetric reaction.

-

Protocol:

-

Culture cells and treat them with different concentrations of this compound as in the MTT assay.

-

After the incubation period, collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing lactate and NAD+.

-

Incubate to allow the LDH-catalyzed reaction to proceed.

-

Measure the amount of formazan produced by the coupled colorimetric reaction using a spectrophotometer.

-

The amount of LDH released is proportional to the number of damaged cells.[3]

-

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate diagrams for key signaling pathways and experimental workflows related to this compound research.

Experimental Workflow: In Vitro Screening of this compound

This workflow outlines the general steps involved in the in vitro biological activity screening of this compound, from synthesis to the evaluation of its antioxidant and cytotoxic properties.

General workflow for in vitro screening of this compound.

Signaling Pathway: Potential Anti-inflammatory Mechanism of this compound

This compound has been shown to modulate inflammatory responses. While the precise mechanisms are still under investigation, a potential pathway involves the inhibition of pro-inflammatory mediators. This compound II has been shown to ameliorate the expression of TGF-β1 and Smad in lung tissue.[7]

Potential anti-inflammatory mechanism of this compound.

This technical guide provides a foundational understanding of the in vitro biological activities of this compound. The presented data and protocols serve as a valuable resource for scientists engaged in the discovery and development of novel therapeutic agents from natural products. Further research is warranted to fully elucidate the mechanisms of action and to explore the full therapeutic potential of this promising class of compounds.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Antioxidant and Cytotoxic Activity of Some Synthetic this compound-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Assessment of Cytotoxicity, Antioxidant, and Anti-Inflammatory Activities of Ricinus communis (Euphorbiaceae) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improving this compound-A Dissolution through a Laponite Based Nanohybrid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound II potentials the effect of ephedrine on inflammation and remodelling in the airway of rats suffering from asthma by regulating transforming growth factor-β/Smad3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Toxicology and Safety Profile of Riparin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riparin, a naturally occurring alkamide from the plant Aniba riparia, and its synthetic derivatives have garnered significant interest for their diverse pharmacological activities. As these compounds advance in preclinical research, a thorough understanding of their toxicology and safety profile is paramount for any future drug development endeavors. This technical guide provides a comprehensive overview of the current knowledge on the toxicology of this compound and its analogues, summarizing available data on cytotoxicity, acute toxicity, and in silico safety predictions. While comprehensive toxicological data remains limited, this guide consolidates the existing findings to inform researchers and drug development professionals.

Introduction

Riparins are a class of alkamides first isolated from the Amazonian plant Aniba riparia (Nees) Mez.[1][2] These compounds, along with their synthetic analogues, have demonstrated a wide range of promising biological activities, including anti-inflammatory, antioxidant, anxiolytic, and antidepressant effects.[3][4][5][6][7][8] As with any potential therapeutic agent, a critical evaluation of its safety profile is essential. This guide aims to provide a detailed summary of the available toxicological data on this compound and its derivatives, highlighting both the current understanding and the existing knowledge gaps.

Cytotoxicity Profile

In vitro cytotoxicity studies are fundamental in the early assessment of a compound's safety. Several studies have investigated the cytotoxic potential of various this compound derivatives against both cancerous and non-cancerous cell lines.

Cytotoxicity against Mammalian Cell Lines

A study investigating six synthetic this compound derivatives (A-F) using an MTT assay concluded that these compounds showed no cytotoxic potential toward mammalian cells.[9] Another study focused on this compound IV reported no cytotoxic effects on J774 macrophage-like cells at concentrations up to 200 µM.[10]

Table 1: Summary of In Vitro Cytotoxicity Data for this compound Derivatives

| Compound/Derivative | Cell Line | Assay | Concentration | Result | Citation |

| This compound A, B, C, D, E, F | Mammalian cells | MTT Assay | Not specified | No cytotoxic potential | [9] |

| This compound IV | J774 (Murine Macrophage) | Alamar Blue Assay | Up to 200 µM | No cytotoxic effects | [10] |

| This compound C, D, E, F | Tumor cell lines | Not specified | Not specified | Growth inhibition rates >70% | [1][5] |

Note: While some this compound derivatives have shown selective cytotoxicity towards tumor cells, data on their effects on a broader range of normal, non-cancerous human cell lines is limited.

Experimental Protocol: Cytotoxicity Assay for this compound IV

The cytotoxicity of this compound IV was determined using a colorimetric Alamar Blue assay with the murine macrophage-like cell line J774.[10]

-

Cell Culture: J774 cells were plated at a density of 2 × 10⁵ cells/well in 96-well plates in Dulbecco's modified Eagle medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 50 µg/mL of gentamycin.

-

Incubation: The cells were incubated for 2 hours at 37°C and 5% CO₂.

-

Treatment: this compound IV was added to the wells at various concentrations ranging from 3.1 to 200 µM in triplicate and incubated for 24 hours.

-

Alamar Blue Assay: 20 µL/well of Alamar Blue reagent was added to the plates, followed by a 12-hour incubation.

-

Data Analysis: Cell viability was determined by measuring the reduction of resazurin to resorufin, which is indicative of metabolic activity.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. These studies are crucial for determining the median lethal dose (LD50) and for identifying potential target organs for toxicity.

In Vivo Acute Toxicity of this compound II

An acute toxicity study of this compound II was conducted in male Swiss mice according to the OECD 425 test guideline.[10] The study reported no clinical signs of toxicity or changes in behavior or mortality at oral doses of 25 and 50 mg/kg.[10] While this suggests a low order of acute toxicity at these doses, a definitive LD50 value has not been determined.

Table 2: Summary of In Vivo Acute Toxicity Data for this compound Derivatives

| Compound/Derivative | Species | Route | Doses Tested | Observation | Result | Citation |

| This compound II | Mouse (Swiss) | Oral | 25 and 50 mg/kg | 14 days | No clinical signs of toxicity or mortality | [10] |

Experimental Protocol: Acute Oral Toxicity of this compound II (OECD 425)

The acute toxicity of this compound II was evaluated using the Up-and-Down Procedure (UDP) as outlined in OECD Test Guideline 425.[2][10][11][12][13][14]

-

Animals: Male Swiss mice were used for the study.

-

Dosing: The test substance was administered orally to single animals in a sequential manner. The dose for each subsequent animal was adjusted up or down based on the outcome (survival or death) of the previously dosed animal.

-

Observation: Animals were observed for clinical signs of toxicity and mortality for a period of 14 days.

-

Endpoint: The primary endpoint is the estimation of the LD50 value.

Sub-chronic and Chronic Toxicity

No dedicated sub-chronic or chronic toxicity studies for this compound or its derivatives were identified in the public domain. Such studies, typically conducted over 28 days (sub-acute), 90 days (sub-chronic), or longer (chronic), are essential for determining the No-Observed-Adverse-Effect Level (NOAEL) and for identifying target organ toxicity following repeated exposure. The absence of this data represents a significant gap in the toxicological profile of Riparins.

Genotoxicity, Mutagenicity, and Carcinogenicity

There is a notable lack of publicly available data on the genotoxic, mutagenic, and carcinogenic potential of this compound and its derivatives. Standard assays to evaluate these endpoints include:

-

Ames Test (Bacterial Reverse Mutation Assay): To assess point mutations.

-

In Vitro and In Vivo Micronucleus Test: To evaluate chromosomal damage.

-

Chromosomal Aberration Assay: To detect structural and numerical chromosomal abnormalities.

-

Long-term Carcinogenicity Bioassays in Rodents: To assess tumor formation.

An in silico analysis of this compound B predicted a positive result for mutagenicity in two strains of Salmonella typhimurium in the Ames test.[15] However, this is a computational prediction and requires experimental validation. The lack of experimental data from these critical assays is a major deficiency in the safety assessment of Riparins.

Reproductive and Developmental Toxicity

No studies on the reproductive and developmental toxicity of this compound or its derivatives were found. These studies are crucial to assess potential adverse effects on fertility, embryonic development, and offspring.

In Silico Toxicological Predictions

In the absence of extensive experimental data, in silico (computational) methods can provide preliminary insights into the potential toxicity of compounds.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Predictions

An in silico ADMET evaluation of six this compound derivatives (A-F) suggested a promising profile, indicating potentially favorable pharmacokinetic and toxicological properties.[9] Another computational study on this compound B also predicted a good drug-likeness profile and adequate pharmacokinetics.[3][4]

Table 3: Summary of In Silico Toxicity Predictions for this compound B

| Toxicity Endpoint | Prediction | Software/Method | Citation |

| Ames Test (S. typhimurium TA100, TA1535) | Positive | PreADMET | [15] |

| hERG Inhibition | Low risk | SwissADME | [15] |

| Hepatotoxicity | Not predicted | Not specified | |

| Carcinogenicity | Not predicted | Not specified |

It is crucial to emphasize that these are computational predictions and require experimental verification.

Discussion and Future Directions

The currently available data suggests that some this compound derivatives exhibit low acute toxicity and cytotoxicity in specific in vitro and in vivo models. In silico predictions also point towards a generally favorable safety profile for some analogues. However, the toxicology of this compound and its derivatives is far from being comprehensively characterized.

Major Data Gaps:

-

Quantitative Acute Toxicity: Determination of LD50 values for this compound and its key derivatives via different routes of administration.

-

Repeated Dose Toxicity: Sub-acute, sub-chronic, and chronic toxicity studies are urgently needed to establish NOAELs and identify potential target organs.

-

Genotoxicity and Carcinogenicity: A standard battery of genotoxicity tests (Ames, micronucleus, chromosomal aberration) and long-term carcinogenicity studies are essential.

-

Reproductive and Developmental Toxicity: The potential effects on fertility and embryonic development are unknown.

-

Safety Pharmacology: Studies to evaluate the effects on vital functions (cardiovascular, respiratory, and central nervous systems) are required.

-

Toxicokinetics: Understanding the absorption, distribution, metabolism, and excretion of Riparins is crucial for interpreting toxicological findings.

Conclusion

While Riparins hold therapeutic promise, the significant gaps in their toxicological and safety profile present a major hurdle for their clinical development. The available data, primarily on synthetic derivatives, suggests a low potential for acute toxicity and cytotoxicity in the models studied. However, the absence of comprehensive data on chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity necessitates a cautious approach. Further in-depth toxicological evaluation in accordance with international regulatory guidelines is imperative to fully characterize the safety of this compound and its analogues before they can be considered for human use. This guide serves as a summary of the current knowledge and a call for further research to fill the critical knowledge gaps.

References

- 1. In Vitro Antioxidant and Cytotoxic Activity of Some Synthetic this compound-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]